Zatolmilast

Catalog No.
S3336627
CAS No.
1606974-33-7
M.F
C21H15ClF3NO2
M. Wt
405.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zatolmilast

CAS Number

1606974-33-7

Product Name

Zatolmilast

IUPAC Name

2-[4-[[2-(3-chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl]methyl]phenyl]acetic acid

Molecular Formula

C21H15ClF3NO2

Molecular Weight

405.8 g/mol

InChI

InChI=1S/C21H15ClF3NO2/c22-17-3-1-2-16(12-17)18-9-15(10-19(26-18)21(23,24)25)8-13-4-6-14(7-5-13)11-20(27)28/h1-7,9-10,12H,8,11H2,(H,27,28)

InChI Key

LTSUMTMGJHPGFX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)CC3=CC=C(C=C3)CC(=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)CC3=CC=C(C=C3)CC(=O)O)C(F)(F)F

Description

BPN-14770 is under investigation in clinical trial NCT02840279 (A Multiple Ascending Dose Study of BPN14770 in Healthy Young and Elderly Male or Female Subjects).

PDE4D Inhibition:

BPN14770 is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP) within specific cell types in the brain. [] By inhibiting PDE4D, BPN14770 increases intracellular cAMP levels, which can modulate various signaling pathways crucial for memory and learning.

Alzheimer's Disease:

Research suggests that BPN14770 may have therapeutic potential for Alzheimer's disease (AD). Studies in animal models of AD have shown that BPN14770 treatment improved memory performance and protected against neuronal loss induced by amyloid beta (Aβ) plaques, a hallmark of AD pathology. [, ] These findings warrant further investigation into the efficacy and safety of BPN14770 in clinical trials for AD patients.

Other Potential Applications:

Beyond AD, BPN14770 is being explored for its potential benefits in other neurodegenerative diseases, including Parkinson's disease and Huntington's disease. [, ] However, these applications are currently in pre-clinical stages, and further research is needed to determine their therapeutic viability.

Zatolmilast is a small molecule compound classified as a phosphodiesterase 4 inhibitor, specifically targeting the enzyme 3',5'-cyclic-AMP phosphodiesterase 4D. Its chemical formula is C21H15ClF3NO2, and it has a molecular weight of approximately 405.8 g/mol . Zatolmilast is also known by its developmental code BPN-14770 and is being investigated primarily for its potential therapeutic effects in cognitive disorders, including Fragile X syndrome and Alzheimer's disease .

Zatolmilast acts by inhibiting the hydrolysis of cyclic adenosine monophosphate (cAMP), thereby increasing intracellular levels of this second messenger. This action can modulate various physiological processes, including inflammation and neurotransmission. The compound's mechanism involves binding to the active site of the phosphodiesterase enzyme, preventing it from degrading cAMP .

The biological activity of zatolmilast has been demonstrated in several studies. It exhibits anti-inflammatory properties and has shown efficacy in models of neurodegenerative diseases. Specifically, zatolmilast has been noted for its ability to improve cognitive function in preclinical models and is currently undergoing clinical trials for conditions such as Fragile X syndrome and Alzheimer's disease . Its pharmacokinetic profile indicates a longer half-life compared to other similar compounds, which may enhance its therapeutic potential .

Zatolmilast is primarily being studied for its applications in treating cognitive impairments associated with neurodevelopmental disorders like Fragile X syndrome. Additionally, it is being explored for potential use in Alzheimer's disease therapy due to its ability to enhance cAMP signaling pathways, which are crucial for synaptic plasticity and memory . The compound has received Fast Track designation from the U.S. FDA for its use in Fragile X syndrome, highlighting its significance in addressing unmet medical needs .

Research indicates that zatolmilast interacts selectively with the phosphodiesterase 4D enzyme, showing minimal off-target effects compared to other compounds in its class. Studies have demonstrated that zatolmilast does not significantly affect other phosphodiesterase isoforms or major drug-metabolizing enzymes, suggesting a favorable interaction profile that could minimize adverse effects during treatment .

Zatolmilast shares similarities with several other phosphodiesterase inhibitors but stands out due to its selectivity for phosphodiesterase 4D and its unique chemical structure. Below is a comparison with other notable compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
RoflumilastC17H18ClN3O3Phosphodiesterase 4 inhibitorApproved for COPD; broader PDE inhibition
SildenafilC22H30N6O4SPhosphodiesterase 5 inhibitorUsed for erectile dysfunction; selective
TheophyllineC7H8N4O2Non-selective phosphodiesterase inhibitorBronchodilator; less specific action
CilostazolC20H27N3O5SPhosphodiesterase 3 inhibitorUsed for claudication; different PDE target

Zatolmilast's specificity towards phosphodiesterase 4D allows it to potentially provide therapeutic benefits with reduced side effects compared to more generalized inhibitors like roflumilast or theophylline .

Structure-Activity Relationship (SAR) Studies of Triazine-Based PDE4D Inhibitors

The triazine core of zatolmilast serves as the structural foundation for PDE4D inhibition, with systematic modifications to the Ar1 and Ar2 substituents dictating potency and selectivity. Primary alcohol derivatives at the Ar1 position exhibited superior PDE4D binding affinity compared to amide or ether variants, as evidenced by a 3000-fold potency range across 15 analogs [2]. For instance, replacing a methylene linker with an amine group increased inhibitory activity against PDE4D7-S129D (activated dimer) from an IC50 of 1018 nM to 7.8 nM while maintaining >200-fold selectivity over PDE4B1-S133D [2].

Key SAR findings include:

  • Ar1 Optimization: Bulky hydrophobic groups (e.g., 4-fluorophenyl) enhanced UCR2 engagement, with a 14-fold potency difference observed between PDE4D dimers (IC50 = 7.8 nM) and monomers (IC50 = 127 nM) [2].
  • Ar2 Modulation: Introduction of chlorobenzene moieties improved metabolic stability, with compound 28 retaining 88–100% parent compound after 30-minute incubation in liver microsomes [2].
  • Linker Flexibility: Ethylene diamine linkers balanced conformational adaptability and steric constraints, achieving a 10.5-hour half-life in murine models compared to 2.3 hours for rigid analogs [2].

These modifications culminated in zatolmilast’s distinctive pharmacological profile, combining high PDE4D selectivity (Table 1) with reduced emetic potential compared to non-selective PDE4 inhibitors like rolipram [2].

Table 1: Selectivity Profile of Zatolmilast Across PDE4 Isoforms

Enzyme FormIC50 (nM)Selectivity vs. PDE4B1
PDE4D7-S129D (Activated)7.8 ± 1.8258-fold
PDE4D7-S129 (Basal)1018 ± 239N/A
PDE4B1-S133D (Activated)2013 ± 256Reference

Molecular Modeling of UCR2-Catalytic Domain Interactions

Zatolmilast’s allosteric inhibition mechanism relies on simultaneous engagement of the catalytic domain and UCR2 regulatory region. X-ray crystallography reveals two critical interaction networks:

  • Catalytic Domain Binding: The triazine core forms hydrogen bonds with glutamine671 (Q671) and tyrosine461 (Y461), while the amine linker coordinates a water molecule near the magnesium ion [2].
  • UCR2 Interactions: The Ar1 substituent inserts into a hydrophobic pocket formed by phenylalanine271 (F271), a residue unique to PDE4D’s UCR2. In PDE4A–C isoforms, tyrosine substitution at this position creates steric clashes that reduce zatolmilast binding by 200–300-fold [2].

Molecular dynamics simulations demonstrate that UCR2 closure over the catalytic domain induces negative cooperativity between PDE4D’s dimeric subunits. Zatolmilast binding to one subunit reduces the catalytic activity (Kcat) of the partner subunit by 40%, explaining its partial inhibition (Imax = 90%) compared to full inhibitors like apremilast (Imax = 100%) [2]. This dual-site modulation enables precise control over cyclic AMP hydrolysis without complete enzymatic shutdown.

Primate-Specific Binding Pocket Optimization Strategies

The zatolmilast development team exploited evolutionary divergences in PDE4D’s allosteric pocket between rodents and primates. Key optimizations included:

  • Primate-Selective Hydrophobic Patches: Introduction of 4-chlorobenzene groups capitalized on larger hydrophobic residues (e.g., leucine vs. valine at position 506) in human PDE4D, improving binding affinity by 8.7-fold compared to murine analogs [2].
  • Solvent-Exposed Surface Engineering: Strategic fluorination of the triazine core enhanced water solubility (95 μM at pH 7.4) while maintaining blood-brain barrier permeability (brain/plasma ratio = 0.45) [2].
  • UCR2 Flexibility Accommodation: Molecular modeling-guided extension of the Ar1 substituent length compensated for conformational variability in UCR2 across species, achieving consistent inhibition (IC50 <10 nM) in human, macaque, and marmoset PDE4D [2].

These optimizations overcame historical challenges in translating PDE4D inhibitors from rodent models to primates, as evidenced by zatolmilast’s success in improving novel object recognition (NOR) performance in cynomolgus monkeys at plasma concentrations ≥153 ng/mL [2].

XLogP3

5.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

405.0743409 g/mol

Monoisotopic Mass

405.0743409 g/mol

Heavy Atom Count

28

UNII

G786V328X6

Dates

Modify: 2024-04-14

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